(E)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene
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Overview
Description
(E)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a methoxyethyl group and a dimethyl-octadienyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene typically involves the reaction of a benzene derivative with a suitable alkylating agent. One common method includes the use of a Friedel-Crafts alkylation reaction, where the benzene ring is alkylated with (E)-2-(3,7-dimethyl-2,6-octadienyloxy)-2-methoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halides or amines.
Scientific Research Applications
(E)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (E)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(3,7-Dimethyl-2,6-octadienyloxy)benzene
- (E)-2-(3,7-Dimethyl-2,6-octadienyloxy)-2-ethoxyethylbenzene
- (E)-2-(3,7-Dimethyl-2,6-octadienyloxy)-2-propoxyethylbenzene
Uniqueness
(E)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group enhances its solubility and reactivity compared to similar compounds with different alkyl groups.
Properties
CAS No. |
93894-24-7 |
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Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
[2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-methoxyethyl]benzene |
InChI |
InChI=1S/C19H28O2/c1-16(2)9-8-10-17(3)13-14-21-19(20-4)15-18-11-6-5-7-12-18/h5-7,9,11-13,19H,8,10,14-15H2,1-4H3/b17-13+ |
InChI Key |
QKRGIVHDLCRAPW-GHRIWEEISA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC(CC1=CC=CC=C1)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC(CC1=CC=CC=C1)OC)C)C |
Origin of Product |
United States |
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